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molecular formula C11H12Cl2N2O2 B8511784 3,5-Dichloro-N,N-dimethyl-4-(2-nitroprop-1-en-1-yl)aniline CAS No. 55875-45-1

3,5-Dichloro-N,N-dimethyl-4-(2-nitroprop-1-en-1-yl)aniline

Cat. No. B8511784
M. Wt: 275.13 g/mol
InChI Key: ONPPYVIEJPDKTI-UHFFFAOYSA-N
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Patent
US03996381

Procedure details

A solution of 13.7 g of N,N-dimethyl-3,5-dichloro-4-(2-nitropropenyl)aniline in 150 ml of dry tetrahydrofuran is added dropwise with stirring to 8.0 g lithium aluminum hydride in 200 ml of dry ether. The mixture is then refluxed for 4 hours. 40 ml of saturated sodium sulphate solution is added dropwise and the mixture is filtered. The filtrate is dried over anhydrous sodium sulphate and acidified with hydrogen chloride. The precipitated salt is filtered off and washed with ether. Yield: 15.2 g, m.p. 195°-197°. The product is recrystallized from aqueous ethanol-isopropyl ether. Yield: 11.9 g, m.p. 199°-200°.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3]1[CH:8]=[C:7]([Cl:9])[C:6]([CH:10]=[C:11]([N+:13]([O-])=O)[CH3:12])=[C:5]([Cl:16])[CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.CCOCC>[ClH:9].[ClH:9].[Cl:9][C:7]1[CH:8]=[C:3]([N:2]([CH3:1])[CH3:17])[CH:4]=[C:5]([Cl:16])[C:6]=1[CH2:10][CH:11]([NH2:13])[CH3:12] |f:1.2.3.4.5.6,7.8.9,12.13.14|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
CN(C1=CC(=C(C(=C1)Cl)C=C(C)[N+](=O)[O-])Cl)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate is dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
The precipitated salt is filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from aqueous ethanol-isopropyl ether

Outcomes

Product
Name
Type
Smiles
Cl.Cl.ClC1=C(CC(C)N)C(=CC(=C1)N(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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